molecular formula C9H8N4S2 B11434555 6-ethyl-6H-imidazo[4,5-e][2,1,3]benzothiadiazole-7-thiol

6-ethyl-6H-imidazo[4,5-e][2,1,3]benzothiadiazole-7-thiol

Cat. No.: B11434555
M. Wt: 236.3 g/mol
InChI Key: OSWZVXLXTPPNPQ-UHFFFAOYSA-N
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Description

6-ETHYL-6H-IMIDAZO[4,5-E][2,1,3]BENZOTHIADIAZOL-7-YLHYDROSULFIDE is a complex heterocyclic compound that features an imidazole ring fused with a benzothiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ETHYL-6H-IMIDAZO[4,5-E][2,1,3]BENZOTHIADIAZOL-7-YLHYDROSULFIDE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with sulfur and ethylating agents under controlled conditions . The reaction is often carried out in the presence of catalysts such as hexamethyldisilazane (HMDS) and solvents like N,N-dimethylformamide (DMF) .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-ETHYL-6H-IMIDAZO[4,5-E][2,1,3]BENZOTHIADIAZOL-7-YLHYDROSULFIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols .

Mechanism of Action

The mechanism of action of 6-ETHYL-6H-IMIDAZO[4,5-E][2,1,3]BENZOTHIADIAZOL-7-YLHYDROSULFIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-ETHYL-6H-IMIDAZO[4,5-E][2,1,3]BENZOTHIADIAZOL-7-YLHYDROSULFIDE stands out due to its unique structural features, which confer distinct electronic properties and reactivity. This makes it particularly valuable in the development of advanced materials and therapeutic agents .

Properties

Molecular Formula

C9H8N4S2

Molecular Weight

236.3 g/mol

IUPAC Name

6-ethyl-3H-imidazo[4,5-e][2,1,3]benzothiadiazole-7-thione

InChI

InChI=1S/C9H8N4S2/c1-2-13-6-4-3-5-7(12-15-11-5)8(6)10-9(13)14/h3-4,11H,2H2,1H3

InChI Key

OSWZVXLXTPPNPQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=C3C(=NSN3)C2=NC1=S

Origin of Product

United States

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